Cas no 75225-33-1 (2-methoxy-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-4-(prop-2-en-1-yl)phenol)
75225-33-1 structure
Product Name:2-methoxy-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-4-(prop-2-en-1-yl)phenol
Numero CAS:75225-33-1
MF:C20H22O4
MW:326.386286258698
CID:1772735
PubChem ID:154407
Update Time:2025-04-21
2-methoxy-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-4-(prop-2-en-1-yl)phenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-methoxy-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-4-(prop-2-en-1-yl)phenol
- 2-Methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)phenol
- Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-
- 2-methoxy-6-(2-methoxy-4-prop-2-enylphenoxy)-4-prop-2-enylphenol
- DTXSID50226192
- CHEMBL3577778
- 75225-33-1
- 2-methoxy-6-(2-methoxy-4-prop-2-enyl-phenoxy)-4-prop-2-enyl-phenol
- 1-(8-propenyl)-3-(1'-(8'-propenyl)-3'-methoxyphenoxy)-4-hydroxy-5-methoxybenzene
-
- Inchi: 1S/C20H22O4/c1-5-7-14-9-10-16(17(11-14)22-3)24-19-13-15(8-6-2)12-18(23-4)20(19)21/h5-6,9-13,21H,1-2,7-8H2,3-4H3
- Chiave InChI: IHJFUBOOWFHEMB-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC(CC=C)=CC=1OC)C1=C(C(=CC(CC=C)=C1)OC)O
Proprietà calcolate
- Massa esatta: 326.15186
- Massa monoisotopica: 326.15180918g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 8
- Complessità: 397
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.2
- Superficie polare topologica: 47.9Ų
Proprietà sperimentali
- PSA: 47.92
2-methoxy-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-4-(prop-2-en-1-yl)phenol Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
75225-33-1 (2-methoxy-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-4-(prop-2-en-1-yl)phenol) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso